Fluorescence Quantum Yield of Acridine vs. Acridine-Derived Fluorophore Ad-Py in Various Solvents
Unsubstituted acridine exhibits a fluorescence quantum yield (Φf) of 0.37 in water with 0.01 M NaOH, with an internal conversion quantum yield (Φic) of 0.24 and an excited-state lifetime of 10 ns [1]. In contrast, the acridine-derived fluorophore Ad-Py, designed for enhanced solvatochromism, achieves significantly higher quantum yields in low-polarity solvents due to the dominance of the locally excited state, whereas unsubstituted acridine's quantum yield varies strongly with solvent polarity and is generally lower in many organic media [2]. This demonstrates that unmodified acridine hydrate provides a defined, lower-quantum-yield baseline for studies where reduced background fluorescence or specific photophysical behavior is required.
| Evidence Dimension | Fluorescence quantum yield (Φf) and internal conversion quantum yield (Φic) |
|---|---|
| Target Compound Data | Φf = 0.37, Φic = 0.24 in water with 0.01 M NaOH; excited-state lifetime 10 ns |
| Comparator Or Baseline | Ad-Py: high Φf in low-polarity solvents; unsubstituted acridine: variable Φf across solvents, typically lower in organic solvents |
| Quantified Difference | Not directly comparable in same solvent system; Ad-Py's Φf in low-polarity solvents is substantially higher than acridine's Φf in most solvents. |
| Conditions | Water with 0.01 M NaOH for target; various solvents for comparator |
Why This Matters
The defined quantum yield of 0.37 for acridine in aqueous alkaline conditions serves as a critical benchmark for photophysical studies and for selecting appropriate fluorophores when high quantum yield is not desired.
- [1] Chegg Study. QUESTION 1: The molecule acridine has a fluorescence quantum yield of 0.37, internal conversion quantum yield of 0.24 in water with 0.01 M NaOH. Excited-state lifetime 10 ns. View Source
- [2] Zhou, J., et al. (2025). Improved Solvatochromism and Quantum Yields in Acridine through Polarity-Enhanced π-Conjugation. J. Phys. Chem. Lett., 16, 4853-4860. doi:10.1021/acs.jpclett.5c00803 View Source
